molecular formula C12H13F4NO4 B14948709 N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

Cat. No.: B14948709
M. Wt: 311.23 g/mol
InChI Key: HBWUHALDFGFYNM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic chemical compound of significant interest in research and development, particularly in the fields of medicinal chemistry and agrochemical science. This molecule is characterized by a propanamide core that is strategically modified with both tetrafluoro and methoxy substituents, a combination known to profoundly influence a compound's physical, chemical, and biological characteristics . The incorporation of fluorine atoms is a well-established strategy in drug design, as it can enhance metabolic stability, influence lipophilicity, and increase membrane permeability, thereby improving the overall pharmacokinetic profile of potential drug candidates . The 2,4-dimethoxyphenyl group attached to the nitrogen atom is a common pharmacophore found in various biologically active molecules, suggesting this compound may serve as a key intermediate or scaffold for the synthesis of more complex entities . Researchers are exploring the application of this compound and its analogues in the discovery of new chemical entities with potential antibacterial activity, given the known role of similar amide and sulfonamide-substituted heterocyclic urea compounds in this area . Furthermore, the presence of both fluorine and sulfur-containing motifs (though in related structures) has been linked to a range of biological activities, including use as neuroprotective agents and in inhibiting specific protein-protein interactions relevant in oncology . In agrochemical research, fluorinated sulphonamide and amide compounds are increasingly utilized for crop protection, indicating a potential parallel application for this compound in developing new agents that are highly effective and environmentally considerate . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C12H13F4NO4

Molecular Weight

311.23 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

InChI

InChI=1S/C12H13F4NO4/c1-19-7-4-5-8(9(6-7)20-2)17-10(18)11(13,21-3)12(14,15)16/h4-6H,1-3H3,(H,17,18)

InChI Key

HBWUHALDFGFYNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(C(F)(F)F)(OC)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Intermediate: The synthesis begins with the preparation of a 2,4-dimethoxyphenyl intermediate. This can be achieved through the methoxylation of a suitable phenyl precursor using methanol and a catalyst.

    Introduction of the Tetrafluoro Group: The next step involves the introduction of the tetrafluoro group. This can be accomplished through a fluorination reaction using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.

    Amidation Reaction: The final step is the amidation reaction, where the fluorinated intermediate is reacted with a suitable amine to form the desired amide compound. This reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of efficient catalysts, control of reaction temperature and pressure, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure may impart biological activity, making it a candidate for drug development.

    Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Biological Research: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects on cellular processes and pathways.

    Industrial Applications: The compound can be used as a precursor in the synthesis of other complex molecules, contributing to the development of new industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets. The compound’s fluorinated and methoxy-substituted structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial RNA polymerase, leading to antimicrobial effects. Molecular docking studies have shown that the compound can interact with the switch region of bacterial RNA polymerase, disrupting its function and inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include fluorinated propanamides with variations in aromatic substituents and halogenation patterns (). Below is a comparative analysis:

Table 1: Structural and Property Comparison of Selected Propanamide Derivatives
CAS RN Substituents on Propanamide Molecular Weight LogP (Predicted) Key Features
105923-43-1 N-(2,5-dichloro-4-nitrophenyl), CF₃ 437.04 ~3.8 Nitro and chloro groups enhance electron-withdrawing effects; higher lipophilicity
105923-30-6 N-(2-bromo-4-nitrophenyl), CF₃ 461.00 ~4.1 Bromine increases molecular weight and steric hindrance
483993-91-5 N-(2-ethylphenyl), tetrazolyl 335.40 ~2.5 Tetrazole ring introduces hydrogen-bonding capacity
Target Compound N-(2,4-dimethoxyphenyl), OCH₃, F₄ 334.25 ~2.2 Methoxy groups improve solubility; fluorine enhances metabolic stability

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s LogP is lower (~2.2) compared to nitro- or bromo-substituted analogs (Table 1), primarily due to the hydrophilic methoxy groups. This improves aqueous solubility, a critical factor in drug design .
  • Metabolic Stability: Fluorination at the 2,3,3,3-positions (as in the target compound) reduces susceptibility to oxidative degradation, a feature shared with other fluorinated propanamides () .

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